

An In-depth Technical Guide to 4-Chloro-2,2-dimethylpentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2,2-dimethylpentane

Cat. No.: B15176193

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This technical guide provides a comprehensive literature review of **4-Chloro-2,2-dimethylpentane**, catering to researchers, scientists, and drug development professionals. The document summarizes the available physical and chemical data, explores potential synthetic routes with detailed analogous experimental protocols, and discusses its reactivity.

Physical and Chemical Properties

4-Chloro-2,2-dimethylpentane is a halogenated alkane with the molecular formula $C_7H_{15}Cl$.^[1] ^[2]^[3] Its structure is characterized by a pentane backbone with a chlorine atom at the fourth position and two methyl groups at the second position. This substitution pattern, particularly the neopentyl-like structure at one end, significantly influences its chemical reactivity.

Table 1: Physical and Chemical Properties of **4-Chloro-2,2-dimethylpentane**

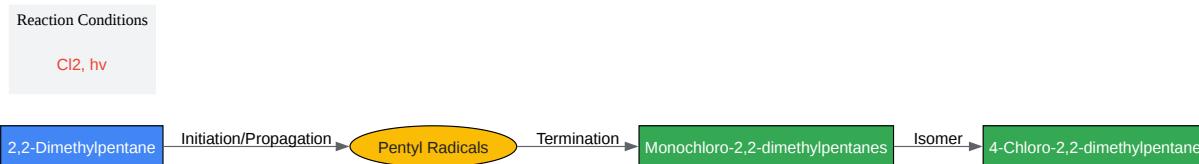
Property	Value	Reference
CAS Number	33429-72-0	[1] [2] [4]
Molecular Formula	C ₇ H ₁₅ Cl	[1] [3]
Molecular Weight	134.65 g/mol	[1]
IUPAC Name	4-chloro-2,2-dimethylpentane	[1]
SMILES	CC(CC(C)(C)C)Cl	[1]
InChI	InChI=1S/C7H15Cl/c1-6(8)5-7(2,3)4/h6H,5H2,1-4H3	[1]
InChIKey	NUEHEMIAMZEMIW-UHFFFAOYSA-N	[1]

Synthesis of 4-Chloro-2,2-dimethylpentane

Detailed experimental protocols for the synthesis of **4-Chloro-2,2-dimethylpentane** are not readily available in the surveyed literature. However, based on general organic chemistry principles, several synthetic routes can be proposed. The following sections provide detailed experimental protocols for analogous reactions that could be adapted for its synthesis.

Free Radical Chlorination of 2,2-Dimethylpentane

One potential route is the free radical chlorination of the parent alkane, 2,2-dimethylpentane. This method typically yields a mixture of chlorinated isomers.



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Caption: Free radical chlorination of 2,2-dimethylpentane.

Analogous Experimental Protocol: Free Radical Chlorination of a Branched Alkane

- Materials: 2,2-Dimethylpentane, Sulfuryl chloride (SO_2Cl_2), Benzoyl peroxide (initiator), inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative like cyclohexane).
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylpentane in the chosen inert solvent.
 - Add a catalytic amount of benzoyl peroxide.
 - Slowly add a stoichiometric amount of sulfuryl chloride to the solution.
 - Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by gas chromatography (GC) to observe the formation of chlorinated products.
 - After the reaction is complete, cool the mixture to room temperature.
 - Wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with water.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Fractional distillation is then used to separate the different chlorinated isomers.

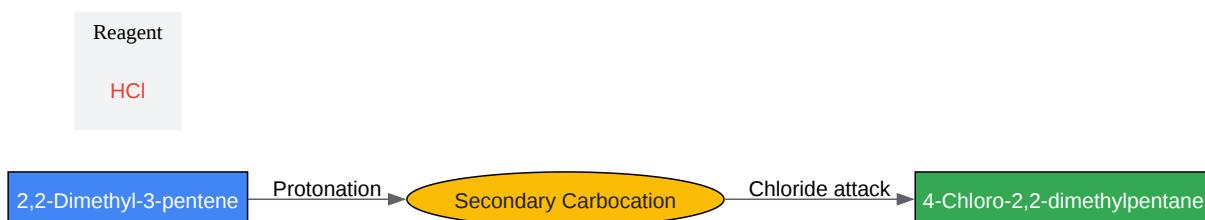
Table 2: Predicted Product Distribution in Free Radical Chlorination of 2,2-Dimethylpentane

Product	Relative Reactivity (Estimated)	Statistical Factor	Predicted % Yield (Estimated)
1-chloro-2,2-dimethylpentane	1	9	~45%
3-chloro-2,2-dimethylpentane	3.9	2	~39%
4-chloro-2,2-dimethylpentane	3.9	2	~16%
1-chloro-4,4-dimethylpentane	1	3	-

Note: The predicted yields are estimations based on the relative reactivity of primary, secondary, and tertiary C-H bonds and the statistical number of each type of hydrogen. Actual yields may vary.

Hydrochlorination of 2,2-Dimethyl-3-pentene

The addition of hydrogen chloride to an alkene is a common method for preparing alkyl chlorides. The regioselectivity of this reaction is governed by Markovnikov's rule.



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Caption: Hydrochlorination of 2,2-dimethyl-3-pentene.

Analogous Experimental Protocol: Hydrochlorination of an Alkene

- Materials: 2,2-Dimethyl-3-pentene, Hydrogen chloride (gas or solution in a non-nucleophilic solvent like acetic acid), Anhydrous solvent (e.g., dichloromethane).
- Procedure:
 - Dissolve 2,2-dimethyl-3-pentene in the anhydrous solvent in a flask cooled in an ice bath.
 - Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent dropwise with stirring.
 - The reaction is typically rapid. Monitor the disappearance of the alkene by thin-layer chromatography (TLC) or GC.
 - Once the reaction is complete, remove the excess HCl by purging with an inert gas or by washing with a cold, dilute sodium bicarbonate solution.
 - Wash the organic layer with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to obtain the crude product.
 - Purify the product by distillation under reduced pressure.

Spectroscopic Data

Experimental spectroscopic data for **4-Chloro-2,2-dimethylpentane** is not available in the public domain. The following tables provide predicted data based on the analysis of its structure and comparison with similar compounds.

Table 3: Predicted ^1H NMR Chemical Shifts for **4-Chloro-2,2-dimethylpentane**

Protons	Chemical Shift (ppm, estimated)	Multiplicity	Integration
-CH ₃ (at C1)	~1.5	d	3H
-CH ₃ (at C2)	~0.9	s	9H
-CH ₂ -	~1.7 - 1.9	m	2H
-CHCl-	~4.0 - 4.2	m	1H

Table 4: Predicted ¹³C NMR Chemical Shifts for **4-Chloro-2,2-dimethylpentane**

Carbon	Chemical Shift (ppm, estimated)
C1	~22
C2	~31
C3	~50
C4	~65
C5	~25 (x3)

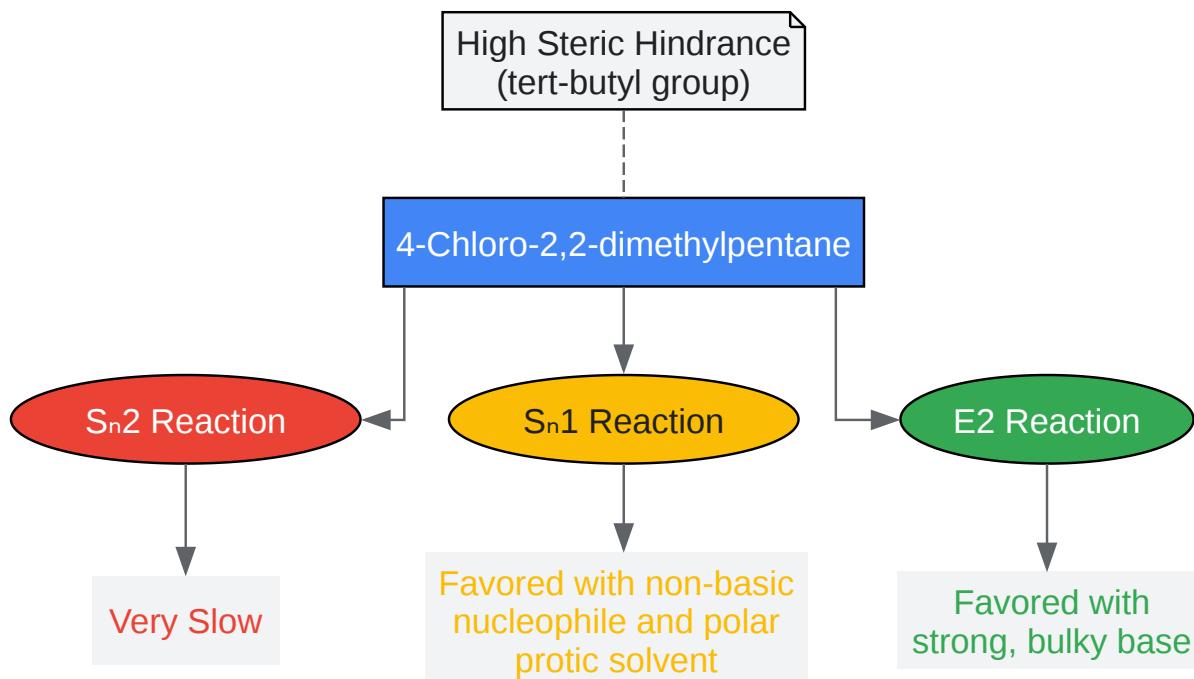
Table 5: Predicted Major Fragments in the Mass Spectrum of **4-Chloro-2,2-dimethylpentane**

m/z	Proposed Fragment
134/136	[M] ⁺ (Molecular ion)
99	[M - Cl] ⁺
57	[C(CH ₃) ₃] ⁺ (tert-butyl cation)
77	[M - C(CH ₃) ₃] ⁺

Reactivity

The reactivity of **4-Chloro-2,2-dimethylpentane** is largely dictated by the steric hindrance around the carbon-chlorine bond. The bulky tert-butyl group in the beta-position significantly

hinders backside attack, making S_N2 reactions extremely slow.



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Caption: Reactivity pathways of **4-chloro-2,2-dimethylpentane**.

Reactions are more likely to proceed through an S_N1 mechanism, involving the formation of a secondary carbocation, which may be prone to rearrangement. With strong, bulky bases, elimination (E2) reactions to form alkenes would be a competing pathway.

Applications in Drug Development

There is no specific information in the reviewed literature detailing the use of **4-Chloro-2,2-dimethylpentane** in drug development. However, chlorinated organic compounds are a significant class of molecules in medicinal chemistry. The introduction of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. [5] Therefore, **4-Chloro-2,2-dimethylpentane** could potentially serve as a building block or intermediate in the synthesis of novel therapeutic agents, although its utility would be highly dependent on the specific synthetic strategy and the target molecule.

In conclusion, while **4-Chloro-2,2-dimethylpentane** is a structurally interesting molecule, detailed studies on its synthesis, spectroscopic characterization, and applications are limited in publicly accessible literature. The information provided in this guide is based on established chemical principles and data from analogous compounds, offering a foundation for further research and investigation.

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